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Introduction

The MYC proto-oncogene is a master transcriptional regulator that is deregulated in a majority
of human cancers, making it a prime target for therapeutic intervention.[1][2] As a transcription
factor, MYC controls a vast array of cellular processes, including proliferation, metabolism, and
apoptosis.[1] The MYC protein is intrinsically unstable, with a short half-life of 20-30 minutes,
and its degradation is tightly controlled by the ubiquitin-proteasome pathway.[3][4] Targeted
degradation of MYC protein has emerged as a promising therapeutic strategy. Understanding
the global transcriptional consequences of MYC degradation is crucial for elucidating its
mechanism of action and identifying downstream biomarkers. RNA sequencing (RNA-seq) is a
powerful, high-throughput method for comprehensively profiling the transcriptome and
quantifying changes in gene expression following the induced degradation of MYC.

The stability of the c-Myc protein is regulated by a complex signaling cascade.[1] Mitogenic
signals, often acting through the Ras pathway, lead to the phosphorylation of c-Myc at Serine
62 (S62), which stabilizes the protein.[5] Subsequently, Glycogen Synthase Kinase 3 (GSK3)
phosphorylates Threonine 58 (T58).[6] This T58 phosphorylation event is a critical step for
degradation, as it recruits the E3 ubiquitin ligase SCF-Fbw7, which marks c-Myc for destruction
by the proteasome.[3][5][7] The phosphatase PP2A plays a key role by dephosphorylating S62,
a prerequisite for Fbow7-mediated ubiquitination.[5][8]
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This application note provides a detailed protocol for using RNA-seq to identify and quantify
transcriptional changes in cancer cell lines after inducing MYC degradation.
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Caption: MYC protein stability and degradation signaling pathway.

Experimental Workflow

The overall workflow involves culturing cells, inducing MYC degradation, extracting high-quality
RNA, preparing sequencing libraries, performing high-throughput sequencing, and analyzing
the resulting data to identify differentially expressed genes.
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Caption: End-to-end experimental workflow for RNA-seq analysis.
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Detailed Experimental Protocols

Protocol 1: Cell Culture and Induction of MYC
Degradation

This protocol is based on a gastric cancer cell line (AGP01) characterized by MYC

amplification, but it can be adapted for other relevant cell lines.[9]

Cell Culture: Culture AGPOL1 cells in appropriate media (e.g., RPMI-1640) supplemented with
10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2
humidified incubator.

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the
time of treatment.

Induction of MYC Degradation:

o Method A (siRNA): Transfect cells with siRNAs targeting MYC using a suitable transfection
reagent according to the manufacturer's protocol. Use a non-targeting siRNA as a
negative control.[9]

o Method B (Degrader Molecule, e.g., PROTAC): Treat cells with a specific MYC degrader
molecule at a predetermined optimal concentration and time course. Use a vehicle control
(e.g., DMSO).

Time Course: Harvest cells at various time points post-treatment (e.g., 16, 24, 48 hours) to
capture both early and late transcriptional responses.[10]

Validation: In a parallel experiment, lyse a subset of cells to confirm MYC protein degradation
via Western Blot.

Protocol 2: RNA Extraction and Quality Control

High-quality RNA is essential for successful RNA-seq.[11]

e Harvesting: Wash cells with ice-cold PBS, then lyse them directly in the culture dish by
adding TRIzol reagent (or a similar lysis buffer from a column-based kit).[12]
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¢ RNA Extraction:

o TRIzol Method: Follow the manufacturer's protocol for phase separation using chloroform
and precipitation with isopropanol.[12]

o Column-based Kit (e.g., Qiagen RNeasy): Follow the manufacturer's protocol, including
the on-column DNase digestion step to remove contaminating genomic DNA.[13]

e RNA Quantification and Purity:
o Use a spectrophotometer (e.g., NanoDrop) to measure RNA concentration.

o Assess purity by checking the A260/280 ratio (should be ~2.0) and the A260/230 ratio
(should be between 2.0-2.2).[14]

e RNA Integrity Check:
o The integrity of the RNA is the most critical factor.[11]

o Analyze the RNA on an Agilent TapeStation or Bioanalyzer to obtain an RNA Integrity
Number (RIN).[11]

o Aim for a RIN value > 7. Samples with low RIN values may show a 3' bias, especially with
poly-A selection methods.[15][16]

Protocol 3: RNA-seq Library Preparation
This protocol outlines the key steps for converting RNA into a sequenceable library.

¢ MRNA Enrichment:

o For high-quality RNA (RIN > 7), enrich for polyadenylated (poly-A) mRNA using oligo(dT)
magnetic beads. This selectively isolates protein-coding transcripts.

o For degraded RNA (RIN < 7), consider ribosomal RNA (rRNA) depletion (ribodepletion) to
avoid losing 5' ends of transcripts and to retain non-coding RNAs.[15]
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e Fragmentation: Fragment the enriched RNA into smaller pieces (e.g., 200-500 bp) using
enzymatic or chemical methods. Do not skip this step, even with degraded RNA, as it is
often coupled with priming for cDNA synthesis.[15]

o First-Strand cDNA Synthesis: Perform reverse transcription using random hexamer primers
to synthesize the first strand of cDNA.

o Second-Strand cDNA Synthesis: Synthesize the second cDNA strand, often incorporating
dUTP to enable strand-specific (stranded) library preparation. Stranded libraries provide
information on the transcript's originating DNA strand.

o End Repair and Adenylation: Blunt the ends of the double-stranded cDNA fragments and add
a single 'A' nucleotide to the 3' ends. This prepares the fragments for ligation to sequencing
adapters.

» Adapter Ligation: Ligate sequencing adapters, which contain index sequences (barcodes) for
multiplexing multiple samples in one sequencing run, to the cDNA fragments.

o PCR Amplification: Perform a final PCR amplification step to enrich the adapter-ligated cDNA
library. Use a minimal number of cycles to avoid PCR bias.

o Library QC: Quantify the final library and assess its size distribution using an Agilent
TapeStation or similar instrument.

Protocol 4: Sequencing and Bioinformatics Analysis

e Sequencing: Sequence the prepared libraries on an lllumina platform (e.g., NextSeq,
NovaSeq), typically aiming for 20-30 million paired-end reads per sample for differential gene
expression analysis.[14]

» Bioinformatics Pipeline:
o Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

o Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human)
using a splice-aware aligner like STAR.[17]
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o Quantification: Count the number of reads mapping to each gene. Generate expression
values such as raw counts, Transcripts Per Million (TPM), and Fragments Per Kilobase of

transcript per Million mapped reads (FPKM).[17]

o Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to
compare the gene counts between the MYC-degraded samples and the control samples.
This analysis identifies genes that are significantly upregulated or downregulated.[18]

Data Presentation: Expected Results

Following MYC degradation, RNA-seq analysis is expected to reveal thousands of differentially
expressed genes (DEGSs).[9] The results can be summarized in tables for clear interpretation.

Table 1: Summary of Differentially Expressed Genes (DEGS) after MYC Silencing in Gastric

Cancer Cells

Data derived from studies on gastric cancer cell lines where MYC expression was reduced by
~80%.[9][19]

. . Upregulated Downregulate
Cell Line Comparison Total DEGs
Genes d Genes

MYC-silenced

AGPO1 917 1,566 2,483[9]
vs. Control
MYC-silenced

ACPO02 1,123 1,321 2,444
vs. Control
MY C-silenced

ACPO03 987 1,456 2,443
vs. Control

Table 2: Expression Changes of Validated MYC-Regulated Genes in Gastric Cancer

Quantitative data showing increased expression of target genes in gastric cancer tissues,
consistent with their positive regulation by MYC.[9]
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. Fold Change
Gene Function P-value
(Tumor vs. Normal)

Cytokine-induced anti-
CIAPIN1 . >1.7 < 0.0001
apoptotic

Metastasis associated
MTA2 ) >15 < 0.0001
1 family, member 2

Ubiquitously
UXT expressed prefoldin- >1.5 < 0.0001

like chaperone

These tables provide a clear, quantitative summary of the transcriptional impact of altering
MYC levels, highlighting both the global scale of the changes and the specific genes that can
serve as potential prognostic markers.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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